molecular formula C24H25ClN6O2 B11181865 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11181865
M. Wt: 464.9 g/mol
InChI Key: AXPFDQTWMINAEL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of functional groups and potential applications. Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-one derivatives with different substituents, which may exhibit varying degrees of biological activity and chemical reactivity.

Properties

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H25ClN6O2/c1-16-15-21(32)31-22(17-3-5-18(25)6-4-17)27-23(28-24(31)26-16)30-13-11-29(12-14-30)19-7-9-20(33-2)10-8-19/h3-10,15,22H,11-14H2,1-2H3,(H,26,27,28)

InChI Key

AXPFDQTWMINAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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